molecular formula C10H16O2 B3054465 3-Oxaspiro[5.5]undecan-2-one CAS No. 6051-08-7

3-Oxaspiro[5.5]undecan-2-one

Cat. No.: B3054465
CAS No.: 6051-08-7
M. Wt: 168.23 g/mol
InChI Key: PBCKZQMQHOUENP-UHFFFAOYSA-N
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Description

3-Oxaspiro[55]undecan-2-one is a spirocyclic compound characterized by a unique structure where a six-membered oxygen-containing ring is fused to a five-membered carbon ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxaspiro[5.5]undecan-2-one typically involves the Robinson annulation reaction, which is a combination of an aldol condensation followed by a Michael addition. Starting materials often include aliphatic aldehydes and methyl vinyl ketone. The reaction is carried out under basic conditions using a base such as Triton B solution .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Oxaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This involves replacing one functional group with another, which can be useful for creating a variety of analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-Oxaspiro[5.5]undecan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. For instance, it may interact with enzymes involved in metabolic processes, thereby modulating their activity and influencing cellular functions .

Comparison with Similar Compounds

Uniqueness: 3-Oxaspiro[5.5]undecan-2-one stands out due to its oxygen-containing ring, which imparts unique chemical reactivity and potential for forming hydrogen bonds. This makes it particularly useful in designing molecules with specific interactions and properties.

Properties

IUPAC Name

3-oxaspiro[5.5]undecan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-8-10(6-7-12-9)4-2-1-3-5-10/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCKZQMQHOUENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCOC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209256
Record name 3-Oxaspiro(5,5)undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6051-08-7
Record name 3-Oxaspiro(5,5)undecan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxaspiro(5,5)undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,1-cyclohexane diacetic acid anhydride (20.1 g) in THF (150 mL) was added sodium borohydride (3.78 g, 100 mmol) under ice cooling. The reaction solution was stirred at room temperature for additional 3 hours. Water was added to the solution, and it was made acidic with conc. hydrochloric acid. The solution was extracted with ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and filtered. The filtrate was then concentrated under reduced pressure to give the title compound (17.07 g). This product was subjected to the subsequent step without further purification.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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